molecular formula C19H19N3O3S B2417206 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide CAS No. 895803-44-8

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide

Cat. No. B2417206
CAS RN: 895803-44-8
M. Wt: 369.44
InChI Key: ADMGXCOHYMMBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C19H19N3O3S . It is a complex organic molecule that has potential applications in various fields due to its unique properties and structure .


Molecular Structure Analysis

The molecular structure of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide is complex, consisting of multiple rings and functional groups . Unfortunately, the specific structural analysis is not provided in the retrieved sources.

Scientific Research Applications

1. Antagonistic Activities

Compounds in the N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamide series, including structural analogues, have been identified as selective and high affinity 5-HT6 antagonists. These compounds have been evaluated for pharmacokinetic profiles in rats, showing a range of CNS penetration correlated with clearance rates. One such compound, SB-357134, was further selected for pre-clinical evaluation due to its promising biological profile (Bromidge et al., 2001).

2. Photodynamic Therapy Applications

Novel benzenesulfonamide derivatives, including peripheral tetrakis-(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide substituted zinc(II) phthalocyanine, have been synthesized and characterized. These derivatives exhibit beneficial properties as photosensitizers in photodynamic therapy, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms. These features indicate their potential use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

3. Biological Activity Studies

The compound 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (LSOAPH2) has been structurally characterized and its biological activity compared with that of its stable radical. This study contributes to understanding the biological implications of non-radical vs. stable radical forms of similar compounds (Chatterjee et al., 2022).

properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-7-8-17(11-14(13)2)26(23,24)22-16-6-4-5-15(12-16)18-9-10-19(25-3)21-20-18/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMGXCOHYMMBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.